molecular formula C8H10O2 B14336098 3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one CAS No. 104728-34-9

3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one

Cat. No.: B14336098
CAS No.: 104728-34-9
M. Wt: 138.16 g/mol
InChI Key: WEZJBRPLPKOXFQ-UHFFFAOYSA-N
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Description

3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one is a unique organic compound characterized by its fused ring structure, which includes a cyclopentane ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3a-Methyl-3a,4-dihydro-1H-cyclopenta[b]furan-5(3H)-one
  • 3a-Methyl-3a,4-dihydro-1H-cyclopenta[d]furan-5(3H)-one

Uniqueness

3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

CAS No.

104728-34-9

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

3a-methyl-3,4-dihydro-1H-cyclopenta[c]furan-5-one

InChI

InChI=1S/C8H10O2/c1-8-3-7(9)2-6(8)4-10-5-8/h2H,3-5H2,1H3

InChI Key

WEZJBRPLPKOXFQ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(=O)C=C1COC2

Origin of Product

United States

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